molecular formula C10H13NO B6278620 rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis CAS No. 7480-36-6

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis

Cat. No.: B6278620
CAS No.: 7480-36-6
M. Wt: 163.22 g/mol
InChI Key: NBUGQUVHXNWCTQ-ZJUUUORDSA-N
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Description

rac-(1R,2S)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis is a chiral tetralin derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol , serves as a valuable constrained scaffold or building block for the design and synthesis of biologically active molecules. Its structure, featuring both amino and hydroxy functional groups on a tetralin core, makes it a versatile intermediate for creating rigid analogs of various pharmacophores . Research indicates that derivatives of 1-amino-1,2,3,4-tetrahydronaphthalene can act as effective mimetics for amino acids like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), and have been successfully applied in the development of potent, selective agonists for targets such as the human melanocortin-4 receptor . The tetralin scaffold is also recognized for its presence in compounds that interact with neurotransmitter systems; the related compound 2-aminotetralin is known to exhibit activity as a stimulant and has been shown to inhibit the reuptake of serotonin and norepinephrine . Furthermore, tetrahydronaphthalene derivatives are investigated for their potential as anti-inflammatory agents . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the exploration of new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7480-36-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1

InChI Key

NBUGQUVHXNWCTQ-ZJUUUORDSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)N

Purity

95

Origin of Product

United States

Preparation Methods

Epoxidation and Stereoselective Ring-Opening Strategies

The epoxidation of 1,4-dihydronaphthalene derivatives serves as a foundational step for constructing the tetrahydronaphthalenol core. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, meso-1a,2,7,7a-tetrahydro-naphtho[2,3-b]oxirene forms quantitatively . Subsequent ring-opening with a cobalt-salen catalyst and benzoate introduces stereochemical control, yielding enantiomerically enriched diols. For example, (2R,3R)-(3-hydroxy-1,2,3,4-tetrahydronaphthalene-2-yl)(phenyl)methanone (12) was synthesized in 66% yield via this method . The cis configuration arises from the syn-addition of water during epoxide opening, with the cobalt complex dictating facial selectivity.

Amino Azidation of Alkenes

Iron-catalyzed amino azidation provides direct access to β-amino azides, which are precursors to target amines. Using Fe(OTf)₂ in methanol, alkenes undergo regioselective addition of amine and azide groups . While disubstituted alkenes exhibit no diastereoselectivity, cyclic systems like 1,2-dihydronaphthalene favor cis-addition due to steric constraints. For instance, rac-(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-amine (2l) was prepared in 31% yield after column chromatography . Hydrogenation of the azide group (e.g., using Pd/C or Staudinger conditions) converts intermediates to the desired primary amine.

Domino-Wacker-Mizoroki-Heck Cyclization

Palladium-mediated domino reactions enable simultaneous C–O and C–N bond formation. Substrates like cis-tetrahydrofuran-3,4-diol derivatives react with methyl acrylate in the presence of Pd(OTFA)₂ and p-benzoquinone, forming 1,4-dioxanes in 33–77% yields . Adapting this to amino alcohol synthesis involves substituting acrylate with ammonia equivalents. Key parameters include:

ParameterOptimal ConditionYield Impact
Catalyst Loading5 mol% Pd(OTFA)₂<70% at <3 mol%
Oxidantp-Benzoquinone (1.1 eq)Essential for Pd(II) regeneration
SolventCH₂Cl₂Maximizes cyclization efficiency

Sharpless Asymmetric Dihydroxylation

Applying Sharpless conditions to indene derivatives installs vicinal diols with >95% enantiomeric excess . Protecting the diol as a TBS ether followed by azide displacement introduces the amino group. For example, tert-butyl 3-(2-amino-1-methoxyethyl)-1H-indole-1-carboxylate (2k-OMe) was synthesized via this route, though yields remain modest (40–50% over two steps) .

Carbamate Protection-Deprotection Sequences

Intermediate amines are often stabilized as carbamates. Reaction of rac-(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-amine (2l) with ethyl chloroformate in DCM yields rac-ethyl ((1R,2S)-1-azido-2,3-dihydro-1H-inden-2-yl)carbamate (2l-CO2Et) in 31% yield . Acidic hydrolysis (e.g., HCl/MeOH) cleaves the carbamate, liberating the free amine.

Spectroscopic Characterization

Critical NMR data for intermediates include:

  • rac-(1R,2S)-1-Azido-2,3-dihydro-1H-inden-2-amine (2l) : ¹H NMR (400 MHz, CDCl₃) δ 7.41–7.26 (m, 4H), 4.21 (d, J = 7.6 Hz, 1H), 3.08 (m, 1H) .

  • tert-Butyl 2-hydroxycyclohexylcarbamate : ¹³C NMR (125 MHz, CDCl₃) δ 156.2 (C=O), 79.1 (C(CH₃)₃), 48.3 (N–C) .

Diastereoselectivity Control

Cis-selectivity in amino alcohol formation depends on:

  • Alkene geometry : (E)-alkenes favor trans-azidoamines, while (Z)-isomers yield cis-products .

  • Catalyst system : Fe(OTf)₂ promotes anti-addition, whereas Pd catalysts enable syn-cyclization .

  • Solvent polarity : Methanol enhances Fe-catalyzed reaction rates but reduces diastereoselectivity by 15% compared to DCM .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

Applications in Scientific Research

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis has a broad spectrum of applications:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique stereochemistry allows chemists to explore stereochemical effects in reactions.

Biology

In biological research, this compound is utilized to study:

  • Enzyme Interactions: Investigating how the compound interacts with various enzymes can provide insights into metabolic pathways.
  • Receptor Binding: Understanding its binding affinity can shed light on its potential therapeutic uses.

Industry

In industrial applications, it is used in the production of specialty chemicals and materials due to its structural properties and reactivity.

Case Studies and Research Findings

Research into rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol has yielded several significant findings:

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The stereochemistry was found to be crucial for its inhibitory activity.

Case Study 2: Synthesis of Complex Molecules

Researchers successfully used rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol as a precursor in synthesizing novel pharmaceutical compounds. The reactions were optimized for yield and purity.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(a) (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
  • Structural distinction : The (1R,2R)-enantiomer differs in the spatial arrangement of functional groups, resulting in trans stereochemistry.
  • Physicochemical properties : Identical molecular weight (163.22 g/mol) but distinct optical rotation and solubility profiles .
  • Applications: Limited commercial availability compared to Compound A, suggesting fewer pharmacological studies .
(b) (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
  • Key difference : Hydrochloride salt derivative with enhanced solubility in polar solvents.
  • Purity : ≥96% (higher than Compound A’s 95% purity) .
  • Utility : Commonly used in asymmetric synthesis as a chiral auxiliary .

Functional Group Derivatives

(a) cis-4-(2′-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-2-ol
  • Structural modification : Bromophenyl substitution at position 4 alters electronic properties and steric bulk.
  • Synthetic yield : 68% for this derivative, lower than typical yields for Compound A analogs .
  • Reactivity : The bromine atom enables cross-coupling reactions, expanding its use in drug discovery .
(b) 2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
  • Functionalization : Acetamide and methoxy groups introduce hydrogen-bonding and lipophilic characteristics.
  • Bioactivity : Such derivatives are explored for CNS-targeting applications due to structural resemblance to neurotransmitter modulators .

Amino Alcohols with Varied Scaffolds

(a) (R)-2-Amino-2-(m-tolyl)ethanol
  • Core difference : Benzene ring replaces the tetrahydronaphthalene system.
  • Similarity score : 0.85 (based on structural overlap with Compound A) .
  • Pharmacological relevance : Lower steric complexity may reduce target selectivity compared to Compound A .
(b) (R)-(+)-1,1'-Bi-2-naphthol (BINOL)
  • Applications : Widely used in asymmetric catalysis, contrasting with Compound A’s focus on bioactivity .

Data Table: Comparative Overview

Compound Molecular Weight (g/mol) Key Substituents/Modifications Purity (%) Key Applications
Compound A (rac-(1R,2S)-cis) 163.22 None (parent structure) ≥95 Pharmacophore development
(1R,2R)-Enantiomer 163.22 Trans stereochemistry N/A Limited studies
(1S,2R)-cis-Hydrochloride 199.68 (HCl salt) Hydrochloride salt ≥96 Chiral synthesis
cis-4-(2′-Bromophenyl) derivative 291.15 4-Bromophenyl N/A Cross-coupling reactions
(R)-2-Amino-2-(m-tolyl)ethanol 165.23 m-Tolyl, ethanol backbone N/A Structural analogs

Research Findings and Implications

  • Derivative utility : Brominated or chlorinated analogs (e.g., ) demonstrate broader synthetic versatility but may exhibit reduced metabolic stability.
  • Purity challenges : Commercial samples of Compound A and its analogs often require further purification for enantioselective applications .

Biological Activity

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis (CAS No. 7480-36-6) is an organic compound belonging to the class of naphthalenes. Its unique stereochemistry and functional groups make it a significant subject of research in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
IUPAC Name(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Purity95%

The biological activity of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is primarily attributed to its interaction with specific enzymes and receptors. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and potentially modulate enzyme activities. The stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.

Enzyme Interactions

Research indicates that rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol can inhibit certain enzymes such as aminopeptidase P (XPNPEP1 and XPNPEP2). This inhibition can lead to reduced degradation of bradykinin, which has implications for anti-hypertensive activities .

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological effects by influencing neurotransmitter systems. Its structural similarity to other psychoactive compounds indicates potential interactions with serotonin or dopamine receptors.

Case Studies

Study 1: Inhibition of Aminopeptidase P
In a laboratory setting, rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol was evaluated for its effect on aminopeptidase P activity. The results demonstrated a significant reduction in enzyme activity at concentrations above 50 µM. This suggests its potential utility in managing conditions associated with elevated bradykinin levels .

Study 2: Neurotransmitter Modulation
A study investigating the effects on neurotransmitter release found that rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol could enhance serotonin release in vitro. This effect was linked to the compound's ability to alter membrane fluidity and receptor binding dynamics .

Comparison with Similar Compounds

To better understand the uniqueness of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol's biological activity, it is essential to compare it with similar compounds:

Compound NameMechanism of ActionKey Activity
rac-(1R,2S)-2-Aminocyclooctane-1-carboxylic acid hydrochlorideUnknownPotential anti-inflammatory effects
rac-(1R,2S)-2-Methylcyclobutan-1-amine hydrochlorideModulates neurotransmitter releaseAntidepressant-like effects

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps improves yield and stereoselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amination efficiency, while ethanol or dichloromethane stabilizes intermediates during hydroxylation .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during oxidation steps (e.g., using KMnO₄ or CrO₃) .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)
ReductionH₂, Pd/C, EtOH, 50°C8595
AminationNH₃, NaBH₄, MeOH, RT7290
HydroxylationKMnO₄, H₂O, 0°C6888

What analytical techniques are recommended for characterizing the compound's purity and stereochemical configuration?

Q. Basic Research Focus

  • Purity Analysis :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients .
    • Mass Spectrometry : ESI-MS to confirm molecular weight (m/z 163.22 for [M+H]⁺) .
  • Stereochemical Confirmation :
    • Chiral HPLC : Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
    • X-ray Crystallography : For absolute configuration determination, particularly when crystallizing as hydrochloride salts .

Q. Advanced Consideration :

  • Dynamic NMR : To study conformational flexibility of the tetralin ring and hydrogen-bonding interactions between -NH₂ and -OH groups .

How does the stereochemistry of the compound influence its biological activity compared to its enantiomers?

Advanced Research Focus
The (1R,2S) configuration confers distinct interactions with biological targets:

  • Enzyme Binding : The cis arrangement of -NH₂ and -OH groups facilitates hydrogen bonding with active sites of monoamine oxidases (MAOs), unlike the trans-enantiomer .
  • Pharmacokinetics : The (1R,2S) form shows higher metabolic stability in liver microsome assays due to reduced cytochrome P450 oxidation .

Q. Table 2: Biological Activity Comparison

EnantiomerMAO Inhibition (IC₅₀, nM)Metabolic Half-life (h)
(1R,2S) cis12.3 ± 1.24.7
(1S,2R) trans89.5 ± 6.81.2

Methodological Note : Use enantiomerically pure samples and chiral stationary phases in bioassays to avoid confounding results .

What strategies can resolve contradictions in biological assay data across different studies?

Advanced Research Focus
Contradictions often arise from variations in:

Sample Purity : Impurities ≥5% (e.g., trans-enantiomer contamination) can skew dose-response curves. Validate purity via HPLC and NMR before assays .

Assay Conditions :

  • pH Sensitivity : Adjust buffer systems (e.g., phosphate vs. Tris) to mimic physiological environments.
  • Redox Interference : Include antioxidants (e.g., ascorbic acid) to prevent compound oxidation during cell-based assays .

Model Systems : Compare results across in vitro (e.g., enzyme kinetics) and in vivo (e.g., rodent neurobehavioral models) platforms to identify system-specific biases .

What methodological considerations are critical for studying the compound's enzyme interactions?

Q. Advanced Research Focus

  • Enzyme Kinetics :
    • Use Michaelis-Menten assays to determine inhibition constants (Kᵢ) for MAOs or cytochrome P450 isoforms .
    • Pre-incubate enzymes with the compound to assess time-dependent inhibition.
  • Structural Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with MAO-B, leveraging the cis-configuration’s hydrogen-bonding potential .
  • Metabolite Profiling :
    • LC-MS/MS to identify oxidation products (e.g., quinone derivatives) and assess metabolic pathways .

Q. Table 3: Key Enzyme Interaction Parameters

EnzymeInhibition TypeKᵢ (µM)Mechanism
MAO-ACompetitive0.45Binds flavin cofactor
CYP3A4Noncompetitive8.2Heme iron coordination

How can researchers address challenges in chiral resolution during synthesis?

Q. Advanced Research Focus

  • Chromatographic Methods :
    • Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns for milligram-scale separations .
  • Diastereomeric Salt Formation :
    • Use (-)-di-p-toluoyl-D-tartaric acid to crystallize the desired enantiomer from racemic mixtures .
  • Enzymatic Resolution :
    • Lipase-catalyzed acetylation of the hydroxyl group to selectively modify one enantiomer .

Note : Monitor optical rotation ([α]ᴅ²⁵) to confirm enantiomeric excess (≥98% for pharmacological studies) .

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